molecular formula C16H23NO2 B1484233 Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2199730-34-0

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B1484233
CAS No.: 2199730-34-0
M. Wt: 261.36 g/mol
InChI Key: JJVURQZDIXFABL-UHFFFAOYSA-N
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Description

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

  • Research by Asolkar et al. (2004) identified a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi. The compound was isolated from cultures of Janibacter limosus.

Chemical Synthesis and Reactivity

  • Guillou et al. (1998) Guillou et al. (1998) explored the synthesis and reactivity of a related tetrahydro-4-oxoquinoline, demonstrating the compound's ability to undergo various chemical reactions.

Photochemical Applications

  • Ikeda et al. (1977) Ikeda et al. (1977) studied the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, revealing insights into the stereochemistry and molecular interactions of similar compounds.

Catalysis and Organic Synthesis

  • Pamulapati and Schoenwald (2011) Pamulapati and Schoenwald (2011) synthesized and tested various tetrahydroquinoline derivatives for their physicochemical properties, offering insights into their potential application in catalysis and organic synthesis.

Pharmaceutical Research

  • Paál et al. (2008) Paál et al. (2008) conducted a study on the dynamic kinetic resolution of tetrahydroisoquinoline-1-carboxylic esters, which might offer insights relevant to pharmaceutical research involving similar compounds.

Crystallographic and Structural Analysis

  • Baba et al. (2019) Baba et al. (2019) provided a detailed crystal structure and Hirshfeld surface analysis of a related ethyl tetrahydroquinoline compound, contributing to the understanding of molecular structures and interactions.

Properties

IUPAC Name

ethyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-9,11H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVURQZDIXFABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(CC2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 6
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Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

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